

Application Note: High-Performance Liquid Chromatography Method for Etodolac Quantification

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Compound of Interest

Compound Name: Evodol

Cat. No.: B191716

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Introduction

Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation. Accurate and reliable quantification of Etodolac in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of Etodolac. The method is simple, rapid, specific, and sensitive, making it suitable for routine analysis in a research or clinical setting.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The principle of separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Etodolac is separated from endogenous plasma components and an internal standard. The concentration of Etodolac is determined by comparing the peak area of the analyte to that of a calibration curve constructed with known concentrations of Etodolac.

Experimental Protocols

Materials and Reagents

- Etodolac reference standard
- Internal Standard (e.g., Tinidazole)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been validated for the quantification of Etodolac.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Hiber® C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	10 mM Potassium Phosphate Buffer (pH adjusted to 7.5 with phosphoric acid) : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient
Detection	UV at 235 nm
Internal Standard	Tinidazole

Preparation of Solutions

- Standard Stock Solution of Etodolac (1 mg/mL): Accurately weigh 10 mg of Etodolac reference standard and dissolve in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tinidazole and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
- Plasma Sample Preparation (Protein Precipitation):
 - Pipette 500 µL of human plasma into a microcentrifuge tube.
 - Add 50 µL of the internal standard working solution.
 - Add 1 mL of acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue with 200 µL of the mobile phase.
 - Inject 20 µL into the HPLC system.

Method Validation

The described method has been validated according to the International Council on Harmonisation (ICH) guidelines. The validation parameters are summarized below.[\[1\]](#)[\[2\]](#)

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area ratio of Etodolac to the internal standard against the concentration.

Table 2: Linearity and Range Data

Parameter	Result
Linearity Range	0.100 - 50.00 µg/mL
Correlation Coefficient (r ²)	> 0.99[3]
Regression Equation	$y = mx + c$ (where y = peak area ratio, x = concentration)

Precision and Accuracy

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Accuracy was assessed by determining the percent recovery of known amounts of Etodolac spiked into plasma samples.

Table 3: Precision and Accuracy Summary

QC Sample (µg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Recovery)
Low	< 5%	< 5%	95% - 105%
Medium	< 5%	< 5%	95% - 105%
High	< 5%	< 5%	95% - 105%

Data presented are typical expected values. Actual results may vary slightly.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

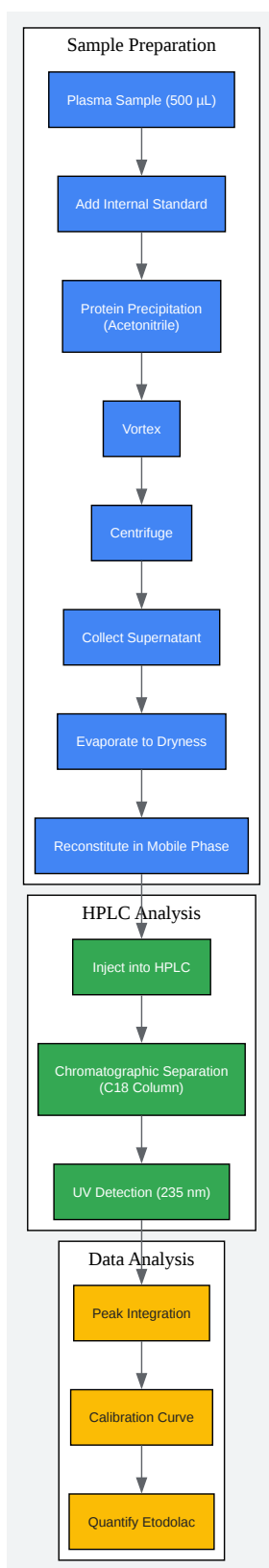
Table 4: LOD and LOQ

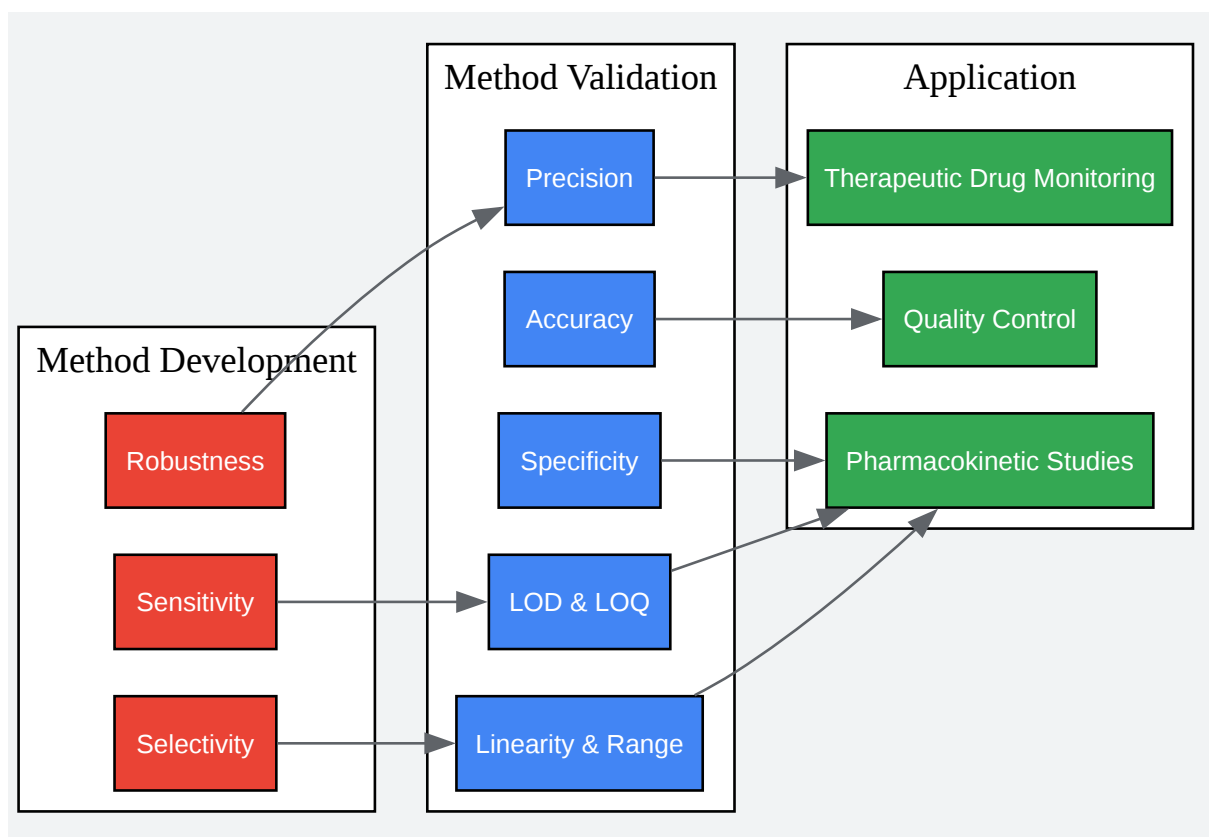
Parameter	Value (µg/mL)
LOD	0.05
LOQ	0.100

Specificity

The specificity of the method was demonstrated by the absence of interfering peaks from endogenous plasma components at the retention times of Etodolac and the internal standard.

Visualizations





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References

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